molecular formula C8H7FO3 B1589477 3-fluoro-4-(hydroxymethyl)benzoic Acid CAS No. 214554-16-2

3-fluoro-4-(hydroxymethyl)benzoic Acid

Cat. No. B1589477
M. Wt: 170.14 g/mol
InChI Key: HPVLUHTXWWJJHM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)benzoic acid (3F4HMBA) is an important organic compound that has been studied extensively in both the academic and industrial fields. It has a variety of uses, ranging from being a precursor to the synthesis of pharmaceuticals to being used as a catalyst in organic synthesis. 3F4HMBA is a versatile compound that has been found to have a number of interesting properties, including a high degree of reactivity and selectivity.

Scientific Research Applications

It’s worth noting that similar compounds, such as “2-fluoro-3-(hydroxymethyl)benzoic acid”, have been used in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase.

  • Organic Synthesis

    • As a fluorinated building block, “3-fluoro-4-(hydroxymethyl)benzoic Acid” can be used in the synthesis of various organic compounds . The specific methods of application and experimental procedures would depend on the particular synthesis being performed .
  • Development of Fluorescence Probes

    • Similar compounds, such as “2-fluoro-3-(hydroxymethyl)benzoic acid”, have been used in the development of novel fluorescence probes . These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase .
  • Antimicrobial Applications

    • A related compound, “3-Fluoro-4-methoxybenzoic acid”, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
  • Laboratory Chemicals

    • “3-fluoro-4-(hydroxymethyl)benzoic Acid” can be used as a laboratory chemical . It could be used in various experimental procedures in the lab .
  • Pharmaceutical Research

    • “3-fluoro-4-(hydroxymethyl)benzoic Acid” could potentially be used in pharmaceutical research . The specific methods of application and experimental procedures would depend on the particular research being performed .
  • Material Science

    • In the field of material science, “3-fluoro-4-(hydroxymethyl)benzoic Acid” could be used in the synthesis of new materials . The specific methods of application and experimental procedures would depend on the particular synthesis being performed .

properties

IUPAC Name

3-fluoro-4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVLUHTXWWJJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435961
Record name 3-fluoro-4-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-(hydroxymethyl)benzoic Acid

CAS RN

214554-16-2
Record name 3-fluoro-4-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JM Salvino - Analysis and Purification Methods in …, 2003 - Wiley Online Library
… 3-Fluoro-4-hydroxymethyl-benzoic acid linker is acid-stable, but cleavable under basic or nucleophilic conditions. 3-(3-Fluoro-4-hydroxymethyl-phenyl)-propionic acid linker requires …
Number of citations: 7 onlinelibrary.wiley.com
A Svensson, T Fex, J Kihlberg - Journal of Combinatorial …, 2000 - ACS Publications
Three fluorinated linkers which are analogues of linkers commonly used in solid-phase peptide synthesis have been prepared. One of the linkers was used in combination with gel-…
Number of citations: 44 pubs.acs.org
A Svensson, KE Bergquist, T Fex, J Kihlberg - Tetrahedron letters, 1998 - Elsevier
Three fluorinated linkers which are analogues of linkers commonly used in solid-phase peptide synthesis have been prepared. Using 19 F NMR spectroscopy, the fluorine atom of the …
Number of citations: 50 www.sciencedirect.com

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